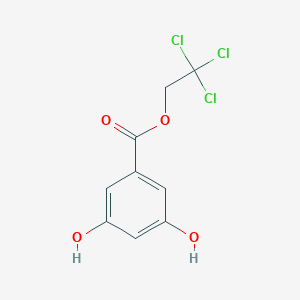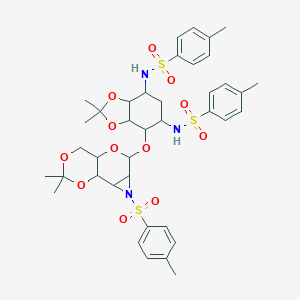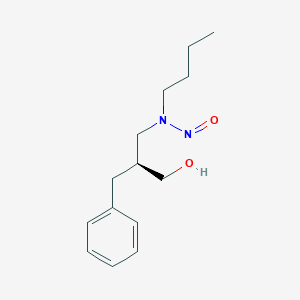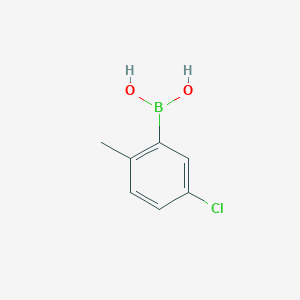
3-Chloro-5-formylbenzoyl chloride
Descripción general
Descripción
3-Chloro-5-formylbenzoyl chloride is a chemical compound that is widely used in scientific research. It is a reactive intermediate that is commonly used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-formylbenzoyl chloride is not fully understood. However, it is known to be a highly reactive compound that can undergo various chemical reactions. It can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form various organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Chloro-5-formylbenzoyl chloride. However, it is known to be a highly reactive compound that can react with various biomolecules, such as proteins and nucleic acids, which can lead to cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Chloro-5-formylbenzoyl chloride in lab experiments is its high reactivity, which makes it a useful intermediate in the synthesis of various organic compounds. However, its high reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Direcciones Futuras
There are several future directions for the use of 3-Chloro-5-formylbenzoyl chloride in scientific research. One direction is the development of new synthetic methods that use 3-Chloro-5-formylbenzoyl chloride as a key intermediate. Another direction is the use of 3-Chloro-5-formylbenzoyl chloride in the development of new materials, such as polymers and coatings. Additionally, further research is needed to understand the mechanism of action and biochemical effects of 3-Chloro-5-formylbenzoyl chloride.
Conclusion:
In conclusion, 3-Chloro-5-formylbenzoyl chloride is a highly reactive compound that is widely used in scientific research as a reactive intermediate in the synthesis of various organic compounds. Its high reactivity makes it a useful tool in the development of new materials and in the production of dyes and pigments. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions. Further research is needed to understand the mechanism of action and biochemical effects of 3-Chloro-5-formylbenzoyl chloride and to develop new synthetic methods that use this compound as a key intermediate.
Aplicaciones Científicas De Investigación
3-Chloro-5-formylbenzoyl chloride is widely used in scientific research as a reactive intermediate in the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the development of new materials and in the production of dyes and pigments.
Propiedades
Número CAS |
153203-60-2 |
|---|---|
Nombre del producto |
3-Chloro-5-formylbenzoyl chloride |
Fórmula molecular |
C8H4Cl2O2 |
Peso molecular |
203.02 g/mol |
Nombre IUPAC |
3-chloro-5-formylbenzoyl chloride |
InChI |
InChI=1S/C8H4Cl2O2/c9-7-2-5(4-11)1-6(3-7)8(10)12/h1-4H |
Clave InChI |
CDRYHNQJJPQARP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(=O)Cl)Cl)C=O |
SMILES canónico |
C1=C(C=C(C=C1C(=O)Cl)Cl)C=O |
Sinónimos |
Benzoyl chloride, 3-chloro-5-formyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


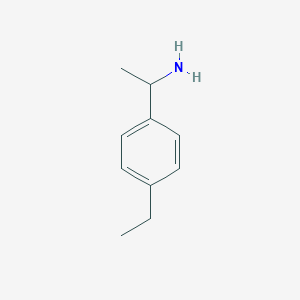
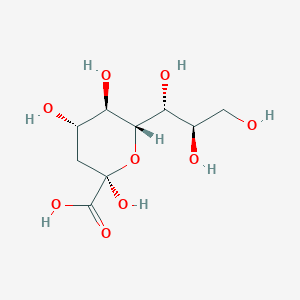



![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)


